molecular formula C9H7NO3 B154218 N-methoxyphthalimide CAS No. 1914-20-1

N-methoxyphthalimide

Cat. No. B154218
CAS RN: 1914-20-1
M. Wt: 177.16 g/mol
InChI Key: VTULOVFSIMMKKO-UHFFFAOYSA-N
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Description

N-methoxyphthalimide is a derivative of phthalimide, which is a compound that has been extensively studied due to its versatile applications in organic synthesis and polymer chemistry. The modification of phthalimide by introducing a methoxy group can alter its chemical and physical properties, potentially leading to new applications.

Synthesis Analysis

The synthesis of N-methoxyphthalimide-related compounds often involves the reaction of phthalic anhydride with various amines or alcohols. For instance, N-(2-Hydroxyethyl) phthalimide (NHEP) is prepared by heating phthalic anhydride with ethanolamine . Another example is the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, which is achieved by reacting an in situ generated aryltelluride with N-(2-bromoethyl)phthalimide . These methods demonstrate the versatility of phthalimide chemistry in generating a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of N-methoxyphthalimide derivatives can be complex, as seen in the case of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, where the Te-C(alkyl) bond length is longer than the Te-C(aryl) bond length . The crystal structure analysis of N-hydroxyphthalimide, a related compound, shows that it belongs to the monoclinic system, indicating the potential for diverse molecular geometries within this family of compounds .

Chemical Reactions Analysis

N-methoxyphthalimide and its derivatives participate in a variety of chemical reactions. For example, N-hydroxyphthalimide has been used as a photoredox catalyst in the radical cyclization of N-methylanilines with isocyanides . Polymer-supported N-hydroxyphthalimide catalyzes the aerobic oxidation of toluene and p-methoxytoluene . These reactions highlight the catalytic potential of N-methoxyphthalimide derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxyphthalimide derivatives can be characterized by various analytical techniques. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate were characterized by IR, 1H-NMR spectral studies, and thermal analysis . The solubility and intrinsic viscosity of these polymers were also investigated, providing insight into their physical properties. The thermal stability and decomposition of N-hydroxyphthalimide have

Scientific Research Applications

Synthesis and Chemistry

  • N-methoxyphthalimide is involved in various synthetic processes, including the facile synthesis of N-hydroxyphthalimide, an important industrial chemical. The synthesis involves simple procedures, high yield, and high product purity (L. Chemical, 2012).
  • It is also a key component in the formation of novel products through reactions like cathodic reduction in methanol, leading to the discovery of new compounds such as N-hydroxymethyl-3-hydroxyphthalimidine, characterized using NMR, FT-IR, MS, and X-ray crystallography (Orzeszko et al., 1998).

Photoreactions and Photocatalysis

  • N-methoxyphthalimide has been used in photodecarboxylative benzylations, a reaction process using accessible starting materials, yielding benzylated hydroxyphthalimidines in moderate to good yields. This process is noteworthy for its efficiency both in batch and continuous-flow conditions (Pordanjani et al., 2015).
  • Another application involves DNA photocleaving, where derivatives of N-methoxyphthalimide like N-aroyloxynaphthalimides have shown effective DNA intercalation and photocleaving activity, influenced by substituents on the benzene ring of the benzoyloxy moiety (Qian et al., 2001).

Analytical and Environmental Applications

  • N-methoxyphthalimide derivatives have been developed for highly selective and sensitive detection of various biochemical substances. For instance, N-hydroxyphthalimide has been used as a chemiluminescence coreactant, enhancing the detection sensitivity of substances like superoxide dismutase, uric acid, and Co2+ (Saqib et al., 2018).
  • In addition, N-methoxyphthalimide-based compounds like Tetra-Methoxy Resorcinarene-N-(2-ethyl) Phthalimide have been synthesized for selective recognition of nitroaromatic compounds, such as 4-nitrotoluene, in environmental applications (Panchal et al., 2017).

Polymer Science and Material Engineering

  • N-methoxyphthalimide is pivotal in the field of polymer science. For instance, polymer-supported N-hydroxyphthalimide has shown catalytic activity in the aerobic oxidation of organic compounds like toluene and p-methoxytoluene (Kasperczyk et al., 2015).
  • It also plays a role in the radical polymerization of materials, such as in the polymerization of methyl methacrylate, acting as an initiator and providing stereochemical control (Opeida et al., 2011).

Batteries and Energy Storage

  • A non-persistent radical precursor based on N-hydroxyphthalimide has been reported as a low-cost, high-potential organic cathode in binary electrolyte for semi-aqueous redox batteries. This highlights its potential in energy storage applications (Tian et al., 2019).

Optical and Electronic Applications

  • In optical applications, derivatives of N-methoxyphthalimide like N-hydroxyphthalimide have been used for crystal growth and characterization, showing excellent transmittance and thermal stability, important for materials in optical devices (Krishnakumar et al., 2008).

properties

IUPAC Name

2-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULOVFSIMMKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298969
Record name N-methoxyphthalimide
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxyphthalimide

CAS RN

1914-20-1
Record name 2-Methoxy-1H-isoindole-1,3(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 127164
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Record name 1914-20-1
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Record name N-methoxyphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-methoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
HM Pordanjani, C Faderl, J Wang… - Australian Journal of …, 2015 - CSIRO Publishing
A series of photodecarboxylative benzylations of N-methoxyphthalimide were successfully realised using easily accessible starting materials. The reactions proceeded smoothly and the …
Number of citations: 13 www.publish.csiro.au
YL Sim, A Ariffin, MN Khan - International journal of chemical …, 2006 - Wiley Online Library
The values of pseudo first‐order rate constants (k obs ) for the cleavage of N‐(2‐hydroxyphenyl)phthalamic acid (7), obtained at 4.9 × 10 −2 M HCl, 35C, and within CH 3 CN content …
Number of citations: 15 onlinelibrary.wiley.com
M Niyaz Khan, A Ariffin - Reaction Kinetics and Catalysis Letters, 2003 - Springer
The magnitude of hydroxide ion-catalyzed second-order rate constant (k OH ) for hydrolysis of N-methoxyphthalimide (NMPT) supports the conclusion that the rate law for pH-…
Number of citations: 4 link.springer.com
WR Roderick, WG Brown - Journal of the American Chemical …, 1957 - ACS Publications
Contrary to a published report, the colorless and yellow forms of the compound known as “phthaloxime” have identical infrared spectra. Additional evidence is provided to show that the …
Number of citations: 22 pubs.acs.org
MN Khan, A Ariffin - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… hydrolysis of N-methoxyphthalimide (NMEPT). In order to know an approximate number of half-life periods for the complete (∼100%) conversion of N-methoxyphthalimide to NMPA at …
Number of citations: 15 pubs.rsc.org
K Chen, H Xie, J Mao, K Jiang - Journal of Catalysis, 2016 - Elsevier
… Also, the catalytic performance of N-methoxyphthalimide (CC-2, Table 1) was lower than that of NHPI in the oxidation of both isopropylbenzene [37] and cumene [38] with the assistance …
Number of citations: 6 www.sciencedirect.com
RT Major, RJ Hedrick - The Journal of Organic Chemistry, 1965 - ACS Publications
Orndorff and Pratt have reported that the interac-tion of phthalic anhydride and hydroxy lamine'gave two compounds, one white and the other yellow. 1 These authors were unable to …
Number of citations: 17 pubs.acs.org
S Mumtaz, MJ Robertson… - Australian Journal of …, 2018 - CSIRO Publishing
Owing to their favourable photophysical and electrochemical properties, phthalimides undergo a variety of highly efficient photodecarboxylation reactions. These transformations have …
Number of citations: 13 www.publish.csiro.au
D Liu, K Yang, D Fang, SJ Li, Y Lan… - Angewandte …, 2023 - Wiley Online Library
… We further prepared α-fluoro N-methoxyphthalimide 4 from bromofluoromethane similarly in … The α-methoxy N-methoxyphthalimide 5 and α-tertbutoxy N-methoxyphthalimide 6 were …
Number of citations: 1 onlinelibrary.wiley.com
B Orlińska, J Zawadiak - Reaction Kinetics, Mechanisms and Catalysis, 2013 - Springer
… in the presence of NHPI and their derivatives: 4-tert-butyl- and 4-carboxyl-N-hydroxypthalimide, N,N-dihydroxypyromellitimide, N-acetoxyphthalimide and N-methoxyphthalimide. They …
Number of citations: 37 link.springer.com

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